molecular formula C5H8O2 B13597736 6-Oxabicyclo[3.1.0]hexan-2-ol CAS No. 765-54-8

6-Oxabicyclo[3.1.0]hexan-2-ol

Cat. No.: B13597736
CAS No.: 765-54-8
M. Wt: 100.12 g/mol
InChI Key: NEMITCBDWZCQGL-UHFFFAOYSA-N
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Description

6-Oxabicyclo[310]hexan-2-ol is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.1.0]hexan-2-ol can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) or cobalt (II), has been reported . This method involves multiple steps, including the formation of bromoacetate intermediates and subsequent reactions under alkaline conditions in anhydrous tetrahydrofuran .

Industrial Production Methods

Industrial production methods for 6-Oxabicyclo[31 the scalability of synthetic routes involving organocatalyzed desymmetrization and chemoselective reduction has been demonstrated . These methods are compatible with standard dilution and can be performed on a large scale.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Oxabicyclo[3.1.0]hexan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.1.0]hexan-2-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxabicyclo[310]hexan-2-ol is unique due to its specific structural features and the presence of a hydroxyl group at the second position

Properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-3-1-2-4-5(3)7-4/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMITCBDWZCQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289373
Record name 6-oxabicyclo[3.1.0]hexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-54-8
Record name NSC60557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-oxabicyclo[3.1.0]hexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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